IRL-3630
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRL-3630 is a compound known for its role as an endothelin receptor antagonist. It specifically targets both ETA and ETB receptors with high affinity, making it a potent bifunctional antagonist. The compound has a molecular formula of C31H40N4O6S and a molecular weight of 596.74 g/mol .
Méthodes De Préparation
The synthesis of IRL-3630 involves a stereoselective process. The key step in its synthesis is the coupling reaction of a racemic fragment with a chiral (L)-valinesulfonamide under a biphasic solvent system (CH2Cl2-H2O). This reaction predominantly forms the desired isomer with concomitant isomerization of the racemic fragment . The industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Analyse Des Réactions Chimiques
IRL-3630 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
IRL-3630 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study endothelin receptor interactions and to develop new endothelin receptor antagonists.
Biology: The compound is utilized in research to understand the role of endothelin receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in cardiovascular diseases due to its ability to block endothelin receptors, which are involved in vasoconstriction and blood pressure regulation.
Industry: The compound’s role in receptor antagonism makes it valuable in the development of new pharmaceuticals targeting endothelin receptors
Mécanisme D'action
IRL-3630 exerts its effects by binding to and blocking ETA and ETB receptors. These receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the binding of endothelin, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
IRL-3630 is unique due to its high affinity for both ETA and ETB receptors. Similar compounds include:
IRL-3461: Another endothelin receptor antagonist with balanced ETA/ETB affinity.
Bosentan: A well-known dual endothelin receptor antagonist used clinically for pulmonary arterial hypertension.
Ambrisentan: Selective for the ETA receptor, used in the treatment of pulmonary arterial hypertension.
Compared to these compounds, this compound’s bifunctional nature and high potency make it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
173189-01-0 |
---|---|
Formule moléculaire |
C31H40N4O6S |
Poids moléculaire |
596.74 |
Nom IUPAC |
N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-butylsulfonylamino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1 |
Clé InChI |
DWRROFDJWVYOHG-IAPPQJPRSA-N |
SMILES |
CCCCS(=O)(=O)N(C(C(C)C)C(=O)N)C(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IRL-3630; IRL 3630; IRL3630; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.